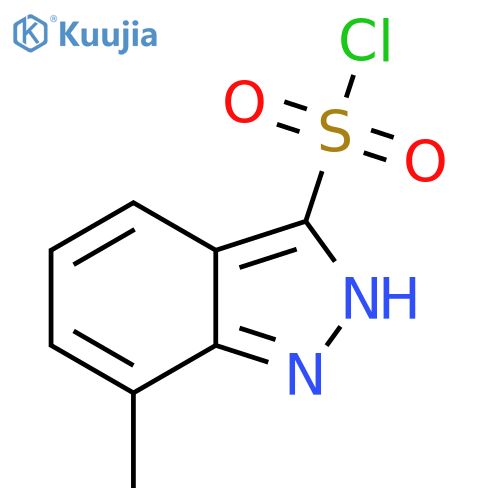

Cas no 2172104-51-5 (7-methyl-1H-indazole-3-sulfonyl chloride)

2172104-51-5 structure

商品名:7-methyl-1H-indazole-3-sulfonyl chloride

7-methyl-1H-indazole-3-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 7-methyl-1H-indazole-3-sulfonyl chloride

- 2172104-51-5

- EN300-1618345

-

- インチ: 1S/C8H7ClN2O2S/c1-5-3-2-4-6-7(5)10-11-8(6)14(9,12)13/h2-4H,1H3,(H,10,11)

- InChIKey: VESJFAGWKVPNAG-UHFFFAOYSA-N

- ほほえんだ: ClS(C1=C2C=CC=C(C)C2=NN1)(=O)=O

計算された属性

- せいみつぶんしりょう: 229.9916763g/mol

- どういたいしつりょう: 229.9916763g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 314

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 71.2Ų

7-methyl-1H-indazole-3-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1618345-0.05g |

7-methyl-1H-indazole-3-sulfonyl chloride |

2172104-51-5 | 0.05g |

$1188.0 | 2023-05-26 | ||

| Enamine | EN300-1618345-0.25g |

7-methyl-1H-indazole-3-sulfonyl chloride |

2172104-51-5 | 0.25g |

$1300.0 | 2023-05-26 | ||

| Enamine | EN300-1618345-5.0g |

7-methyl-1H-indazole-3-sulfonyl chloride |

2172104-51-5 | 5g |

$4102.0 | 2023-05-26 | ||

| Enamine | EN300-1618345-2.5g |

7-methyl-1H-indazole-3-sulfonyl chloride |

2172104-51-5 | 2.5g |

$2771.0 | 2023-05-26 | ||

| Enamine | EN300-1618345-10.0g |

7-methyl-1H-indazole-3-sulfonyl chloride |

2172104-51-5 | 10g |

$6082.0 | 2023-05-26 | ||

| Enamine | EN300-1618345-1000mg |

7-methyl-1H-indazole-3-sulfonyl chloride |

2172104-51-5 | 1000mg |

$1414.0 | 2023-09-23 | ||

| Enamine | EN300-1618345-10000mg |

7-methyl-1H-indazole-3-sulfonyl chloride |

2172104-51-5 | 10000mg |

$6082.0 | 2023-09-23 | ||

| Enamine | EN300-1618345-0.5g |

7-methyl-1H-indazole-3-sulfonyl chloride |

2172104-51-5 | 0.5g |

$1357.0 | 2023-05-26 | ||

| Enamine | EN300-1618345-500mg |

7-methyl-1H-indazole-3-sulfonyl chloride |

2172104-51-5 | 500mg |

$1357.0 | 2023-09-23 | ||

| Enamine | EN300-1618345-100mg |

7-methyl-1H-indazole-3-sulfonyl chloride |

2172104-51-5 | 100mg |

$1244.0 | 2023-09-23 |

7-methyl-1H-indazole-3-sulfonyl chloride 関連文献

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

2172104-51-5 (7-methyl-1H-indazole-3-sulfonyl chloride) 関連製品

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 503537-97-1(4-bromooct-1-ene)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量